2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound featuring a pyrazole and pyrazine moiety linked through a sulfamoyl bridge to a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:
Formation of the Pyrazole and Pyrazine Moieties: The initial step involves the synthesis of 1-methyl-1H-pyrazol-4-yl and pyrazin-2-yl intermediates. These can be synthesized through cyclization reactions involving hydrazines and diketones under acidic or basic conditions.
Sulfamoylation: The pyrazole and pyrazine intermediates are then linked via a sulfamoyl group. This step often involves the reaction of the pyrazole with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Phenoxyacetamide Formation: The final step involves the coupling of the sulfamoyl-linked pyrazole-pyrazine intermediate with phenoxyacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyrazine rings.
Reduction: Reduced forms of any nitro groups to amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrazine rings can engage in hydrogen bonding and π-π interactions with target proteins, potentially inhibiting their activity or altering their function. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)ethanol
- 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)propanoic acid
Uniqueness
Compared to similar compounds, 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide stands out due to its specific acetamide group, which may confer unique biological activity and chemical reactivity. The presence of both pyrazole and pyrazine rings linked through a sulfamoyl bridge also provides a distinctive structural motif that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-23-10-12(8-21-23)17-15(19-6-7-20-17)9-22-28(25,26)14-4-2-13(3-5-14)27-11-16(18)24/h2-8,10,22H,9,11H2,1H3,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPKHINCPLIURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.